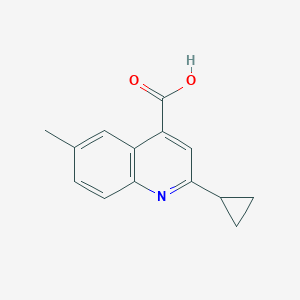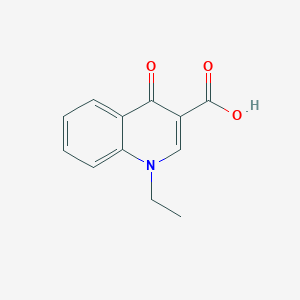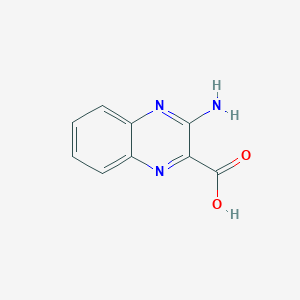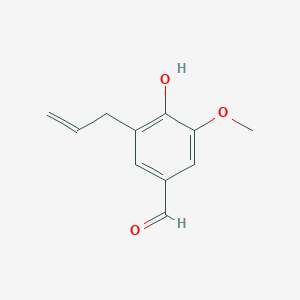amine CAS No. 3241-00-7](/img/structure/B1270993.png)
[(4-Methoxyphenyl)methyl](2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound can be synthesized via the Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis
The compound consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The compound is a valuable building block in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.538 (lit.) . It has a boiling point of 138-140 °C/20 mmHg (lit.), 254-256 °C and a density of 1.031 g/mL at 20 °C (lit.) .Scientific Research Applications
Monoamine Oxidase Inhibiting Activity
(4-Methoxyphenyl)methylamine has been studied for its monoamine oxidase inhibiting activity. Ferguson and Keller (1975) found that members of this series partially prevented reserpine-induced hypothermia in mice and inhibited monoamine oxidase in studies. The secondary amine was the most active member of this series (Ferguson & Keller, 1975).
Toxicokinetics and Analytical Toxicology
Richter et al. (2019) conducted toxicokinetic studies which are essential in clinical and forensic toxicology to understand drug–drug interactions and elimination routes. They evaluated the toxicological detectability of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), including 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine, in standard urine screening approaches by means of hyphenated mass spectrometry (Richter et al., 2019).
Potential in Melanin Biosynthesis Inhibition
(4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, which is structurally related, was investigated for its effects on melanin biosynthesis. Choi et al. (2002) found that this compound inhibited tyrosinase activity and exhibited UV-blocking effects, suggesting its potential use as a skin whitening agent (Choi et al., 2002).
Anticoccidial and Antimicrobial Activity
Compounds structurally related to (4-Methoxyphenyl)methylamine have been studied for their antimicrobial activity. Georgiadis (1976) synthesized derivatives that exhibited significant antimicrobial and anticoccidial activities, indicating the potential of these compounds in the treatment of infections and as coccidiostats (Georgiadis, 1976).
GC-MS Analysis in Forensic Studies
Awad et al. (2008) analyzed acylated derivatives of regioisomers of 2-methoxy-4-methyl-phenethylamines, which are related to (4-Methoxyphenyl)methylamine, for their use in forensic science. These analyses are critical in differentiating various substances in forensic investigations (Awad et al., 2008).
Mechanistic Study in Hydrogen Transfer
A study by Samec et al. (2006) focused on hydrogen transfer to imines from a hydroxycyclopentadienyl ruthenium hydride. Although not directly on (4-Methoxyphenyl)methylamine, this research provides insights into the reactions involving structurally similar compounds (Samec et al., 2006).
Safety And Hazards
The compound has been associated with numerous cases of severe toxicity and death. It is not intended for human or veterinary use and is for research use only.
Future Directions
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSSOYCKZSYAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364614 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)methyl](2-phenylethyl)amine | |
CAS RN |
3241-00-7 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

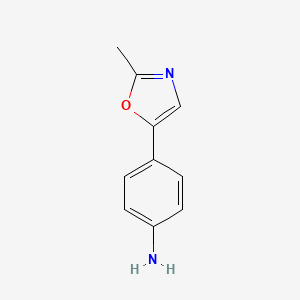
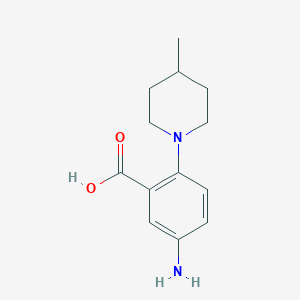
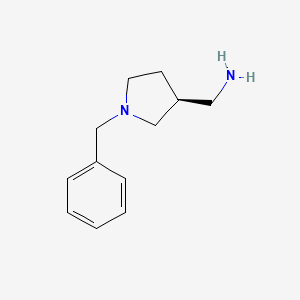
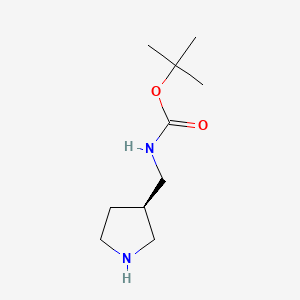
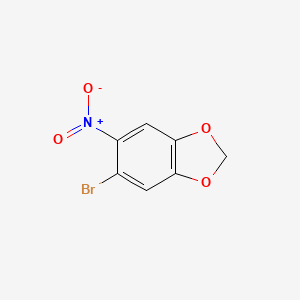
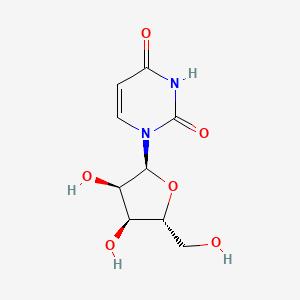
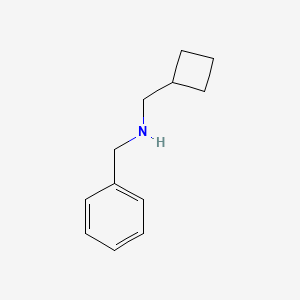
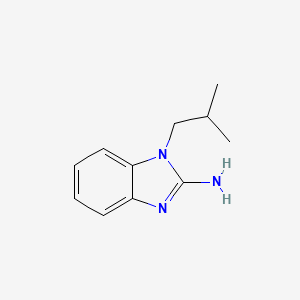
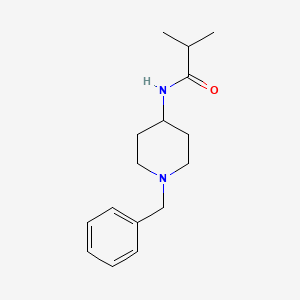
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
